molecular formula C15H28O5 B052955 1,2-Dihexanoyl-sn-glycerol

1,2-Dihexanoyl-sn-glycerol

Cat. No.: B052955
M. Wt: 288.38 g/mol
InChI Key: DRUFTGMQJWWIOL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

1,2-Dihexanoyl-sn-glycerol is an analog of the second messenger diacylglycerol (DAG) and primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

This compound mimics the action of DAG and activates PKC .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dihexanoyl-sn-glycerol can be synthesized through the esterification of glycerol with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihexanoyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,2-Dihexanoyl-sn-glycerol is unique due to its specific chain length, which influences its solubility, membrane permeability, and interaction with protein kinase C. This makes it a valuable tool for studying the effects of diacylglycerol chain length on cellular signaling pathways .

Properties

IUPAC Name

[(2S)-2-hexanoyloxy-3-hydroxypropyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFTGMQJWWIOL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(CO)OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,2-Dihexanoyl-sn-glycerol is a cell-permeable diacylglycerol analog that activates Protein Kinase C (PKC) [, , ]. PKC is a family of enzymes involved in diverse cellular processes, including signal transduction, cell growth, and apoptosis. Upon activation, PKC phosphorylates downstream targets, leading to a cascade of events that ultimately determine the cellular response. For instance, in SNU-16 gastric adenocarcinoma cells, this compound induced apoptosis, as evidenced by DNA fragmentation and caspase-3/CPP32 activation [].

ANone: While the provided excerpts do not contain specific spectroscopic data, the molecular formula of this compound is C15H30O5, and its molecular weight is 286.41 g/mol.

ANone: The provided research excerpts do not delve into the material compatibility and stability of this compound under various conditions beyond its use in cell-based assays and in vitro experiments.

A: this compound itself does not possess catalytic activity. It functions as an activator by mimicking the natural substrate, diacylglycerol, and binding to the regulatory domain of PKC. This binding induces a conformational change in PKC, exposing the catalytic site and enabling the enzyme to phosphorylate its substrates []. The research primarily utilizes this compound as a tool to investigate PKC activation and its downstream consequences in various cellular processes.

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